molecular formula C5H5N5O B157198 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one CAS No. 128850-54-4

4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

Cat. No.: B157198
CAS No.: 128850-54-4
M. Wt: 151.13 g/mol
InChI Key: NNFLJNVOEIKGIZ-UHFFFAOYSA-N
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Description

4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one is an organic compound with the molecular formula C5H5N5O. It belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-3-cyanopyrazole with formamide, which leads to the formation of the desired pyrazolopyrimidine ring system . The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolopyrimidine oxides, while reduction can produce dihydropyrazolopyrimidines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one has several scientific research applications:

Comparison with Similar Compounds

4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one can be compared with other pyrazolopyrimidine derivatives:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbonyl group, which contributes to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-amino-1,2-dihydropyrazolo[3,4-d]pyrimidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c6-3-2-4(8-1-7-3)9-10-5(2)11/h1H,(H4,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFLJNVOEIKGIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)NNC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of synthesizing nucleoside analogs like those derived from 4-amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one?

A1: Nucleoside analogs are structurally similar to naturally occurring nucleosides, which are the building blocks of DNA and RNA. These analogs can often be incorporated into nucleic acids, disrupting vital cellular processes. This property makes them valuable for developing antiviral and anticancer agents. []

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